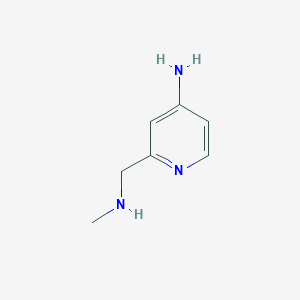

2-Methylaminomethyl-pyridin-4-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(methylaminomethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQLECATFMXRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296799 | |

| Record name | 4-Amino-N-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-81-9 | |

| Record name | 4-Amino-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methylamino)methyl]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Pyridine Amine Hybrid Compounds in Contemporary Chemical Science

Pyridine-amine hybrid compounds represent a significant class of molecules that incorporate both the aromatic pyridine (B92270) ring and an amine functional group. This combination imparts a unique set of chemical properties, including basicity, solubility, and the capacity for hydrogen bonding. prepchem.com These characteristics make them valuable scaffolds in medicinal chemistry and materials science. prepchem.com The pyridine moiety, an electron-deficient aromatic heterocycle, and the electron-donating amine group create a molecule with versatile reactivity and coordination capabilities.

The scientific intrigue surrounding these hybrids lies in their multifunctionality. For instance, they have been investigated for their ability to chelate metal ions, a property crucial in the development of therapeutic agents for diseases associated with metal ion imbalance. lobachemie.comsigmaaldrich.com The strategic placement of amine substituents on the pyridine ring allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its biological activity and chemical reactivity.

Structural Significance of Pyridine Scaffolds in Advanced Organic Synthesis and Ligand Design

The pyridine (B92270) scaffold is a cornerstone in the architecture of a vast array of organic molecules and is a privileged structure in drug discovery. nih.govbldpharm.com Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. nih.gov The nitrogen atom within the six-membered aromatic ring not only influences the ring's reactivity but also provides a key site for hydrogen bonding and coordination to metal centers. prepchem.com

In the realm of advanced organic synthesis, functionalized pyridines serve as versatile building blocks for the construction of more complex molecular frameworks. prepchem.comnih.gov Their straightforward conversion into a variety of derivatives makes them highly attractive starting materials. prepchem.com In ligand design, the pyridine ring's ability to act as a monodentate or as part of a multidentate ligand is extensively exploited in coordination chemistry and catalysis. The specific substitution pattern on the pyridine ring dictates the ligand's coordination geometry and the resulting metal complex's stability and reactivity. nih.gov

Overview of Research Trajectories for Amine Functionalized Pyridine Derivatives

Strategies for the Construction of the 2-Methylaminomethyl-pyridin-4-ylamine Framework

The assembly of the 2-Methylaminomethyl-pyridin-4-ylamine structure can be achieved through several synthetic strategies, primarily focusing on the regioselective functionalization of the pyridine ring.

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of the pyridine nucleus. clockss.org This method utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic carbon center that can react with various electrophiles.

For the synthesis of 2-Methylaminomethyl-pyridin-4-ylamine, the amino group at the 4-position, after suitable protection, can act as a DMG. Protecting groups such as pivaloyl (COtBu) or tert-butoxycarbonyl (Boc) are commonly employed. These groups are sufficiently bulky to prevent N-deprotonation and effectively direct the lithiation to the C-2 and C-6 positions. Given the symmetry, functionalization occurs at either of these equivalent positions. The choice of the organolithium reagent and reaction conditions is crucial to achieve high regioselectivity and avoid side reactions.

Once the pyridine ring is functionalized at the 2-position, the methylaminomethyl group can be introduced through various advanced coupling reactions. Two plausible pathways are outlined below:

Pathway A: Reductive Amination

A common and efficient method for amine synthesis is reductive amination. wikipedia.orgorganic-chemistry.org This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. In the context of synthesizing 2-Methylaminomethyl-pyridin-4-ylamine, a key intermediate would be 4-amino-2-pyridinecarboxaldehyde. This aldehyde can be reacted with methylamine to form the corresponding imine, which is subsequently reduced using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the target molecule. wikipedia.orgsciencemadness.org

Pathway B: Nucleophilic Substitution

An alternative strategy involves the introduction of a good leaving group at the benzylic position of the methyl group. For instance, a 2-(chloromethyl) or 2-(bromomethyl) pyridine derivative can be synthesized. This halide can then undergo a nucleophilic substitution reaction with methylamine to furnish the desired 2-methylaminomethyl side chain. prepchem.com This method is straightforward and often provides good yields.

The tailored synthesis of 2-Methylaminomethyl-pyridin-4-ylamine necessitates a well-designed multistep reaction sequence. Below are two detailed synthetic routes based on the strategies discussed:

Route 1: Via Reductive Amination of 4-Amino-2-pyridinecarboxaldehyde

Protection of 4-Aminopyridine (B3432731): The synthesis commences with the protection of the 4-amino group of commercially available 4-aminopyridine. Reaction with pivaloyl chloride or di-tert-butyl dicarbonate in the presence of a base affords the N-protected 4-aminopyridine.

Directed ortho-Metalation and Formylation: The N-protected 4-aminopyridine is then subjected to directed ortho-metalation using a strong base like n-butyllithium or sec-butyllithium in an anhydrous ethereal solvent at low temperatures. The resulting lithiated species is quenched with an appropriate electrophile to introduce a formyl group, such as N,N-dimethylformamide (DMF), to yield the protected 4-amino-2-pyridinecarboxaldehyde.

Reductive Amination: The aldehyde is then reacted with an excess of methylamine in a suitable solvent, often in the presence of a mild acid catalyst, to form the corresponding imine. The in-situ formed imine is then reduced with a selective reducing agent like sodium triacetoxyborohydride to give the protected 2-Methylaminomethyl-pyridin-4-ylamine.

Deprotection: The final step involves the removal of the protecting group from the 4-amino position under appropriate conditions (e.g., acidic or basic hydrolysis for the pivaloyl group, or acid treatment for the Boc group) to yield the final product, 2-Methylaminomethyl-pyridin-4-ylamine.

Route 2: Via Nucleophilic Substitution on 2-(Halomethyl)-pyridin-4-ylamine

Protection of 4-Aminopyridine: Similar to Route 1, the 4-amino group of 4-aminopyridine is protected.

Directed ortho-Metalation and Introduction of a Hydroxymethyl Group: The protected 4-aminopyridine is lithiated at the 2-position as described before. The lithiated intermediate is then quenched with formaldehyde to introduce a hydroxymethyl group, yielding the protected (4-aminopyridin-2-yl)methanol.

Halogenation: The hydroxymethyl group is converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using a suitable halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Nucleophilic Substitution with Methylamine: The resulting 2-(halomethyl) derivative is then reacted with an excess of methylamine. The nucleophilic attack of methylamine on the benzylic halide displaces the halide ion, forming the protected 2-Methylaminomethyl-pyridin-4-ylamine.

Deprotection: Finally, the protecting group is removed to afford 2-Methylaminomethyl-pyridin-4-ylamine.

Reaction Optimization in the Synthesis of 2-Methylaminomethyl-pyridin-4-ylamine

Optimization of reaction conditions is paramount to ensure high yields, purity, and scalability of the synthesis. A key step that requires careful optimization is the directed lithiation.

The choice of solvent plays a critical role in the success of directed lithiation reactions. The solvent must be aprotic and anhydrous to prevent quenching of the highly basic organolithium reagent.

Polar Aprotic Solvents: Ethereal solvents are the most commonly employed for directed lithiation of pyridines.

Tetrahydrofuran (THF): THF is a good coordinating solvent that can solvate the lithium cation, breaking down organolithium aggregates and increasing the reactivity of the base. It is typically used at low temperatures (-78 °C) to maintain the stability of the lithiated intermediate.

Diethyl ether (Et₂O): Similar to THF, diethyl ether is a suitable solvent for these reactions.

Studies have shown that lowering the polarity of the reaction medium, for instance by using toluene, can have a detrimental effect on the lithiation step, highlighting the necessity of a polar coordinating solvent. mdpi.com

Solvent Additives: In some cases, the addition of coordinating agents can significantly improve the efficiency and regioselectivity of the lithiation.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate ligand that strongly coordinates to the lithium ion, further breaking up organolithium aggregates and increasing the basicity of the reagent. This often leads to faster and more complete lithiation at lower temperatures.

Bis(2-dimethylaminoethyl)ether: This additive has been shown to increase the degree of lithiation and enhance the stability of the lithiated intermediate in some systems. mdpi.comnih.gov

The optimal solvent system and the use of additives must be determined empirically for the specific substrate to maximize the yield of the desired 2-lithiated intermediate and minimize side reactions.

The following table summarizes the typical solvents and additives used in directed lithiation reactions of pyridine derivatives.

| Solvent/Additive | Role | Typical Conditions |

| Tetrahydrofuran (THF) | Polar aprotic solvent, coordinates with Li⁺ | Anhydrous, -78 °C |

| Diethyl ether (Et₂O) | Polar aprotic solvent, coordinates with Li⁺ | Anhydrous, low temperatures |

| TMEDA | Chelating agent, breaks up R-Li aggregates | Additive with organolithium reagent |

| Bis(2-dimethylaminoethyl)ether | Additive to enhance lithiation and stability | Additive with organolithium reagent |

Temperature and Pressure Influence on Reaction Pathways

Temperature and pressure are critical variables in the synthesis of amino-alkylpyridines, often dictating reaction rate, selectivity, and even the feasibility of a given transformation. High-temperature and high-pressure conditions are frequently employed, particularly in industrial-scale processes involving amination or rearrangements.

Reactions for preparing related amino-alkylpyridines can be conducted in a wide temperature range, from 250°C to 500°C, with a preferred range of 300°C to 450°C. google.com For instance, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a structurally related compound, can be carried out in an autoclave under autogenous pressure at temperatures between 180°C and 350°C. google.com Similarly, the synthesis of certain pyridin-2-yl-methylamine intermediates may involve heating in a sealed stainless steel reactor to 110°C for 24 hours, which generates significant autogenous pressure. google.com

Pressure can be applied externally or generated in situ (autogenous). The process for creating certain 2-amino-alkylpyridines can be executed under pressures ranging from 10 to 250 bar, with a preference for 30 to 190 bar. google.com These elevated pressures are often necessary when using gaseous reagents like ammonia in excess to drive the reaction equilibrium toward the desired aminated product. google.comgoogle.com

| Parameter | Condition Range | Context/Example | Reference |

|---|---|---|---|

| Temperature | 250°C - 500°C | General synthesis of 2-amino-alkylpyridines. | google.com |

| Temperature | 110°C | Synthesis of a 6-methylamino-pyridine derivative in a sealed reactor. | google.com |

| Temperature | 180°C - 350°C | Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine in an autoclave. | google.com |

| Pressure | 10 - 250 bar | General synthesis of 2-amino-alkylpyridines. | google.com |

| Pressure | Autogenous | Generated in a sealed reactor when heating volatile reagents/solvents. | google.comgoogle.com |

Catalytic Promoters and Reagents in Synthetic Pathways

The selection of catalysts and reagents is crucial for directing the synthesis of complex pyridines. Both stoichiometric reagents and catalytic systems are employed to activate substrates and facilitate bond formation.

In amination reactions, transition metal catalysts are common. For example, copper sulfate has been used as a catalyst for the reaction of a chloropyridine derivative with methylamine under heat and pressure to form a methylamino-pyridine intermediate. google.com Lewis acids or Brønsted acids are also effective catalysts in such transformations. google.com Specifically, Lewis-acidic oxides like Aluminum oxide (Al₂O₃) have been shown to catalyze the conversion of a methoxymethylpyrimidine to an aminomethylpyrimidine in the presence of ammonia. google.com For gas-phase reactions at high temperatures, zeolite catalysts with specific structures (e.g., ZSM-5) are used to promote the formation of amino-alkylpyridines. google.com

A variety of reagents are used to construct and modify the side chains. For instance, n-Butyllithium (n-BuLi) can be used at low temperatures (e.g., -20°C to -10°C) to deprotonate a position on the pyridine ring, creating a nucleophile that can then react with an electrophile. nih.gov In the synthesis of 2-aminopyridines from pyridine N-oxides, trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used to activate the N-oxide for subsequent reaction with an isocyanide. nih.gov

| Catalyst/Reagent | Type | Application/Reaction | Reference |

|---|---|---|---|

| Copper Sulfate | Transition Metal Catalyst | Amination of a chloropyridine with methylamine. | google.com |

| Aluminum Oxide (Al₂O₃) | Lewis Acid Catalyst | Conversion of an ether to an amine with ammonia. | google.com |

| Zeolite (ZSM-5) | Solid-State Catalyst | High-temperature, high-pressure synthesis of amino-alkylpyridines. | google.com |

| n-Butyllithium (n-BuLi) | Stoichiometric Reagent | Lithiation of a pyridine ring to create a nucleophile. | nih.gov |

| TMSOTf | Activating Agent | Activation of pyridine N-oxides for amination. | nih.gov |

Derivatization and Functional Group Interconversions of 2-Methylaminomethyl-pyridin-4-ylamine

The presence of three distinct nitrogen-containing functional groups—a primary aromatic amine, a secondary aliphatic amine, and a pyridine ring nitrogen—makes 2-Methylaminomethyl-pyridin-4-ylamine a versatile scaffold for derivatization. Selective modification of these groups allows for the synthesis of a diverse library of related compounds.

Modification of the Primary Amine Moiety

The primary amine at the C4 position is a key site for functionalization. It can undergo a variety of reactions common to aromatic amines, allowing for the introduction of new functional groups. Common derivatization strategies replace the labile hydrogens of the amine with more stable functional groups. iu.edu

Acylation is a frequent modification, where reagents like trifluoroacetic anhydride (TFAA) convert the primary amine into a stable trifluoroacetyl amide. iu.edu Other reagents used for derivatizing primary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphtha-lene-1-sulfonyl chloride (DNS-Cl), which introduce fluorophores or chromophores, facilitating detection and analysis. thermofisher.com Pyrylium salts such as 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) can also selectively react with primary amine groups. mdpi.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another method to increase molecular stability. iu.edu

| Reaction Type | Example Reagent | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl amide | iu.edu |

| Acylation | 9-fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-carbamate | thermofisher.com |

| Sulfonylation | Dansyl chloride (DNS-Cl) | Sulfonamide | thermofisher.com |

| Silylation | BSTFA | Trimethylsilyl (TMS) amine | iu.edu |

| Alkylation | Dimethylformamide-dimethyl acetal (DMF-DMA) | Dimethylaminomethylene derivative | iu.edu |

Transformations at the Secondary Methylamine Group

The secondary amine within the 2-(methylaminomethyl) substituent offers another handle for chemical modification. While it shares some reactivity with the primary amine, differences in steric hindrance and electronics can be exploited for selective reactions. Like primary amines, secondary amines can be derivatized with reagents such as FMOC-Cl. thermofisher.com This reaction would convert the secondary amine into a stable tertiary amide (carbamate), providing a route to further functionalization or to serve as a protecting group. Acylation and sulfonylation are also common transformations for secondary amines.

Regioselective Functionalization of the Pyridine Nucleus

Direct functionalization of the pyridine ring itself, particularly at the C-H bonds, represents an advanced and efficient strategy for creating derivatives. rsc.org The pyridine ring is electron-deficient, which makes electrophilic substitution difficult but facilitates nucleophilic attack or reactions involving C-H activation. rsc.org

Transition metal-catalyzed C-H functionalization is a powerful tool for modifying pyridine rings with high regioselectivity. mdpi.com For instance, palladium (Pd) and rhodium (Rh) catalysts have been used to achieve arylation, alkenylation, and alkylation at specific positions on the pyridine ring. mdpi.com The directing effects of the existing substituents on 2-Methylaminomethyl-pyridin-4-ylamine would play a crucial role in determining the site of functionalization. The amino groups can coordinate to the metal center, potentially directing C-H activation to the adjacent C3 or C5 positions. In some cases, functionalization can be achieved via pyridine N-oxide intermediates, which can alter the reactivity and regioselectivity of the ring, often favoring substitution at the C2 or C6 positions. nih.govmdpi.com

Role of Acid-Base Properties in Reaction Progression

The pyridine ring and the amino groups in 2-Methylaminomethyl-pyridin-4-ylamine impart distinct acid-base properties that are expected to play a significant role in its reactivity. However, specific experimental or computational studies detailing these effects are not available.

Proton transfer is a fundamental step in many organic reactions, particularly those involving acidic or basic functional groups. The two amine functionalities and the pyridine nitrogen in 2-Methylaminomethyl-pyridin-4-ylamine can all participate in proton transfer events, which would likely be critical in its reaction mechanisms. While general principles of proton transfer in pyridine and amine chemistry are well-established, specific investigations into these processes for this particular molecule have not been reported.

The pKa values of the functional groups in a molecule are direct measures of their acidity and basicity and are crucial in predicting reactivity and selectivity in acid- or base-mediated reactions. The pKa values for the conjugate acids of the various nitrogen atoms in 2-Methylaminomethyl-pyridin-4-ylamine would dictate the predominant protonation state under different pH conditions, thereby influencing its nucleophilicity and electrophilicity. Regrettably, experimentally determined or computationally predicted pKa values for 2-Methylaminomethyl-pyridin-4-ylamine are not found in the surveyed literature, precluding a detailed discussion of their influence on its chemical behavior.

Computational Mechanistic Studies

Energy Profile Mapping and Activation Energy Calculations

Further research and publication in the field of synthetic and computational chemistry are required to elucidate these specific aspects of 2-Methylaminomethyl-pyridin-4-ylamine's reactivity and mechanistic pathways. Without such foundational studies, a scientifically accurate and detailed discussion as per the requested outline is not possible at this time.

Coordination Chemistry and Ligand Design

2-Methylaminomethyl-pyridin-4-ylamine as a Polydentate Ligand

The structure of 2-Methylaminomethyl-pyridin-4-ylamine suggests it is a versatile polydentate ligand, capable of binding to a metal center through multiple donor atoms. The primary donor sites are the nitrogen of the pyridine (B92270) ring and the nitrogen of the secondary methylamino group.

Chelation Modes and Coordination Preferences

Based on its structure, the most probable coordination mode for 2-Methylaminomethyl-pyridin-4-ylamine is as a bidentate N,N'-chelating ligand. It would coordinate to a metal ion through the pyridine ring nitrogen and the nitrogen atom of the methylaminomethyl side chain. This arrangement forms a stable five-membered chelate ring, a favored configuration in coordination chemistry that benefits from the chelate effect libretexts.org.

The 4-amino group is less likely to be involved in direct chelation with the same metal center due to steric constraints. However, it could participate in forming bridged polynuclear complexes or establish significant intermolecular hydrogen bonds that stabilize the crystal lattice structure nih.govresearchgate.net. The coordination behavior of related aminopyridine ligands shows that while the pyridine nitrogen is the primary coordination site, the exocyclic amino group can play a crucial role in the supramolecular architecture nih.gov.

| Potential Donor Atoms | Primary Chelation Mode | Potential Secondary Interactions |

|---|---|---|

| Pyridine-N, Methylamino-N, 4-Amino-N | Bidentate (Npyridine, Nmethylamino) forming a 5-membered ring | Bridging via 4-amino group, Intermolecular H-bonding |

Ligand Field Effects in Metal Complexes

Ligand Field Theory (LFT) describes the interaction between a transition metal and its ligands, leading to a splitting of the metal's d-orbitals into different energy levels wikipedia.orgrsc.orglibretexts.org. The magnitude of this splitting (Δ) is determined by the ligand's nature. Ligands are ranked in the spectrochemical series based on their ability to cause this splitting libretexts.org.

Both pyridine and aliphatic amine groups are primarily σ-donors, donating a lone pair of electrons to the metal center libretexts.org. Pyridine can also act as a weak π-acceptor by accepting electron density from the metal's d-orbitals into its π* orbitals wikipedia.org. As a bidentate N,N'-donor, 2-Methylaminomethyl-pyridin-4-ylamine is expected to be a moderately strong field ligand. Its position in the spectrochemical series would likely be comparable to ethylenediamine and other related pyridine-amine ligands. The resulting metal complexes would have their d-orbital splitting influenced by this, affecting their electronic spectra, magnetic properties, and thermodynamic stability libretexts.org.

Design Principles for Chelating Amine-Pyridine Ligands

The design of effective chelating ligands based on the amine-pyridine framework revolves around several key principles to ensure the formation of stable metal complexes.

Chelate Ring Size: The formation of a five-membered ring by the Npyridine-C-C-Namine backbone in 2-Methylaminomethyl-pyridin-4-ylamine is a highly favorable arrangement that minimizes ring strain and maximizes thermodynamic stability.

Donor Atom Basicity: The electron-donating ability (Lewis basicity) of the nitrogen atoms influences the strength of the metal-ligand bond. The 4-amino group, being an electron-donating group, would increase the basicity of the pyridine nitrogen, potentially leading to stronger coordination compared to unsubstituted 2-(aminomethyl)pyridine.

Steric Hindrance: Substituents on the ligand can influence the accessibility of the metal center. The methyl group on the side-chain amine in the target compound introduces some steric bulk, which could affect the geometry and coordination number of the resulting complexes.

Electronic Tuning: The electronic properties of the ligand can be fine-tuned by modifying substituents on the pyridine ring. Electron-donating or -withdrawing groups can alter the ligand's σ-donating and π-accepting capabilities, thereby modulating the properties of the metal complex vot.pl.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Methylaminomethyl-pyridin-4-ylamine would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Cu(II), Fe(III), Mn, Zn)

This ligand is expected to form stable complexes with a range of first-row transition metals.

Copper(II): Cu(II) complexes with pyridine-based ligands are common mdpi.comias.ac.innih.gov. Given its d9 configuration, Cu(II) often forms four-coordinate square planar or five-coordinate square pyramidal geometries, frequently exhibiting Jahn-Teller distortion nih.gov. A 1:2 metal-to-ligand ratio could yield a distorted octahedral complex, [Cu(L)2]2+.

Iron(III): Fe(III) has a d5 configuration and typically forms stable octahedral complexes. With a bidentate ligand like 2-Methylaminomethyl-pyridin-4-ylamine, complexes with a 1:2 or 1:3 stoichiometry, such as [Fe(L)2Cl2]+ or [Fe(L)3]3+, are plausible researchgate.netnih.govmdpi.com.

Manganese(II): Mn(II), also a d5 ion, is known to form high-spin complexes with a variety of coordination numbers, with octahedral geometry being very common researchgate.netacs.org.

Zinc(II): As a d10 ion, Zn(II) does not have ligand field stabilization energy and its geometry is primarily dictated by steric and electrostatic factors. It commonly forms four-coordinate tetrahedral or six-coordinate octahedral complexes with pyridine-amine ligands acs.orgresearchgate.net.

Electronic Structure and Bonding in Metal Complexes

Spectroscopic Signatures of Electronic Transitions within Complexes

The electronic absorption spectra of coordination complexes formed between 2-Methylaminomethyl-pyridin-4-ylamine and transition metal ions are expected to be characterized by two primary types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. The precise energies and intensities of these absorptions provide valuable information regarding the geometry of the coordination sphere, the nature of the metal-ligand bonding, and the electronic structure of the complex.

d-d Transitions: These transitions involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. For first-row transition metal complexes, these absorptions typically occur in the visible region of the electromagnetic spectrum and are responsible for the characteristic colors of these compounds. The energy and number of d-d bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the strength of the ligand field created by the coordinating ligands. As a substituted pyridine, 2-Methylaminomethyl-pyridin-4-ylamine is expected to be a moderately strong field ligand. The presence of both a pyridine nitrogen and an aliphatic amine nitrogen allows for chelation, which can influence the ligand field strength.

Charge-Transfer (CT) Transitions: These are generally much more intense than d-d transitions and involve the movement of an electron between the metal ion and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based d-orbital. LMCT bands are more likely to be observed when the ligand is easily oxidized and the metal ion is in a high oxidation state and easily reduced. For complexes of 2-Methylaminomethyl-pyridin-4-ylamine, the pyridine ring and the amino groups possess lone pairs of electrons, making LMCT transitions plausible, particularly with metal ions in higher oxidation states (e.g., Fe(III), Cu(II)). A study on a copper(II) complex with the related ligand 2-aminomethylpyridine identified a band around 373 nm as a 3d(Cu²⁺) → π*(py) transition, which is a type of LMCT researchgate.net.

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the promotion of an electron from a metal-based d-orbital to an empty ligand-based orbital. MLCT bands are favored when the metal ion is in a low oxidation state and easily oxidized, and the ligand possesses low-lying empty π* orbitals. The pyridine ring of 2-Methylaminomethyl-pyridin-4-ylamine has π* orbitals that can accept electron density from a metal center, making MLCT transitions possible with electron-rich metal ions (e.g., Ru(II), Re(I)).

The expected spectroscopic data for a hypothetical series of transition metal complexes with 2-Methylaminomethyl-pyridin-4-ylamine, based on general principles, are summarized below. It must be emphasized that this table is illustrative and not based on experimental data for this specific ligand.

| Metal Ion | Coordination Geometry (Assumed) | Expected Transition Type(s) | Typical Wavelength Range (nm) |

| Cr(III) | Octahedral | d-d | 400-700 |

| Fe(II) | Octahedral | d-d, MLCT | 400-700 (d-d), <400 (MLCT) |

| Co(II) | Octahedral/Tetrahedral | d-d | 450-650 |

| Ni(II) | Octahedral | d-d | 350-700, >700 |

| Cu(II) | Distorted Octahedral | d-d, LMCT | 500-800 (d-d), <400 (LMCT) |

| Zn(II) | Tetrahedral | LMCT | <350 |

Stability and Lability of Coordination Complexes

The stability of a coordination complex in solution refers to the extent to which it will form under equilibrium conditions. This is quantified by the stability constant (or formation constant, K), with larger values indicating a more stable complex. The lability of a complex refers to the rate at which its ligands are exchanged with other ligands in solution.

Stability: The stability of complexes formed with 2-Methylaminomethyl-pyridin-4-ylamine would be influenced by several factors:

The Chelate Effect: As 2-Methylaminomethyl-pyridin-4-ylamine possesses two potential donor nitrogen atoms (the pyridine nitrogen and the methylamino nitrogen), it can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The chelate effect is the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. This results in a more positive entropy change upon complex formation.

Nature of the Metal Ion: For a given ligand, the stability of complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Potentiometric studies on the related ligand 2-aminopyridine have confirmed this stability order for its 1:1 complexes .

Ligand Basicity: The basicity of the donor atoms influences the strength of the coordinate bond. The pKa values of the protonated forms of the ligand are indicative of this.

Below is a table of representative stability constants for the analogous ligand 2-aminopyridine with various transition metal ions, which illustrates the Irving-Williams series.

| Metal Ion | log β₁ (1:1 complex) |

| Co(II) | 1.78 |

| Ni(II) | 2.05 |

| Zn(II) | 2.60 |

| Cu(II) | 8.61 |

Data from a potentiometric study of 2-aminopyridine complexes .

Lability: The lability of a complex is governed by the kinetics of ligand substitution reactions. Factors influencing lability include:

Metal Ion: The lability of transition metal complexes is highly dependent on the d-electron configuration of the metal ion. For example, complexes of Cr(III) and Co(III) are typically inert, while those of Cu(II) are labile.

Coordination Geometry: The geometry of the complex can affect the accessibility of the metal center to incoming ligands.

Steric Hindrance: Bulky substituents on the ligand can hinder the approach of other ligands, affecting the rate of substitution. The methyl group on the amino nitrogen in 2-Methylaminomethyl-pyridin-4-ylamine might introduce some steric influence compared to an unsubstituted aminomethyl group.

Given the expected bidentate coordination of 2-Methylaminomethyl-pyridin-4-ylamine, its complexes would generally be expected to be less labile than analogous complexes with two separate monodentate pyridine and amine ligands, due to the energetic favorability of the chelate ring.

Despite a comprehensive search for scholarly articles and data pertaining to the catalytic applications of the chemical compound "2-Methylaminomethyl-pyridin-4-ylamine," no specific research findings were identified for its use in the requested catalytic transformations. Literature and chemical databases did not yield specific examples or detailed studies on the performance of this particular compound in asymmetric Henry reactions, oxidation reactions, or hydrogenation reactions as a ligand in homogeneous catalysis.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided in the user's instructions. The required subsections concerning its role in modulating catalytic activity and selectivity, as well as the mechanistic pathways of its potential complexes, are contingent on the existence of primary research in the specified catalytic applications.

The following is a breakdown of the information that could not be found:

Catalytic Applications

Homogeneous Catalysis Utilizing 2-Methylaminomethyl-pyridin-4-ylamine Complexes

Mechanistic Pathways in Homogeneous Catalytic Cycles:In the absence of established catalytic reactions involving this compound, there are no mechanistic studies to report.

Therefore, the generation of an article with the requested content, including data tables and detailed research findings, cannot be fulfilled at this time due to the lack of available scientific information on "2-Methylaminomethyl-pyridin-4-ylamine" in the specified catalytic contexts.

Lack of Publicly Available Research on the of 2-Methylaminomethyl-pyridin-4-ylamine

A comprehensive review of scientific literature and publicly accessible research databases reveals a significant lack of specific information regarding the catalytic applications of the chemical compound 2-Methylaminomethyl-pyridin-4-ylamine. As a result, it is not currently feasible to provide a detailed, evidence-based article on its use in electrocatalysis, including electrochemical water oxidation and redox processes, or to discuss its catalyst regeneration, turnover frequency, and green chemistry considerations.

While research exists on the catalytic properties of various pyridine (B92270) and amine-based ligands, this information is not directly transferable to the specific molecular structure and potential reactivity of 2-Methylaminomethyl-pyridin-4-ylamine. Scientific accuracy demands that an analysis of a compound's catalytic capabilities be based on direct experimental evidence and peer-reviewed studies.

The fields of catalysis and materials science are continually evolving, and it is possible that research into the catalytic potential of 2-Methylaminomethyl-pyridin-4-ylamine may be underway or published in the future. However, at present, the necessary data to construct a thorough and scientifically rigorous article as per the requested outline is not available in the public domain.

Theoretical and Computational Investigations

Quantum Chemical Studies on 2-Methylaminomethyl-pyridin-4-ylamine

Quantum chemical studies are fundamental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like 2-Methylaminomethyl-pyridin-4-ylamine. DFT calculations can predict the optimized molecular geometry, bond lengths, bond angles, and other structural parameters.

For pyridine (B92270) and its derivatives, DFT has been shown to provide reliable results for molecular properties. ekb.eg In the case of 2-Methylaminomethyl-pyridin-4-ylamine, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. The resulting data would provide a detailed three-dimensional model of the molecule's most stable conformation.

Table 1: Predicted Ground State Properties of 2-Methylaminomethyl-pyridin-4-ylamine from DFT Calculations

| Property | Predicted Value |

|---|---|

| Optimized Energy | [Value] eV |

| Dipole Moment | [Value] Debye |

| Key Bond Lengths (Å) | C-N (amino), C-C (ring), C-N (ring) |

| Key Bond Angles (°) | C-N-C, N-C-C |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Density Distribution)

The electronic structure of a molecule is key to understanding its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scirp.org

The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For substituted pyridines, the nature and position of the substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. ekb.egresearcher.life The amino and methylaminomethyl groups in 2-Methylaminomethyl-pyridin-4-ylamine are electron-donating groups, which would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. ekb.eg

The charge density distribution, often analyzed through methods like Mulliken population analysis, reveals the partial charges on each atom in the molecule. This information helps in identifying the electron-rich and electron-deficient regions, which are prone to electrophilic and nucleophilic attacks, respectively.

Table 2: Predicted Electronic Properties of 2-Methylaminomethyl-pyridin-4-ylamine

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap (ΔE) | [Value] |

Note: The values in this table are hypothetical and based on general trends for substituted pyridines.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). Green represents regions of neutral potential. researchgate.net

For 2-Methylaminomethyl-pyridin-4-ylamine, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridine ring and the amino groups, indicating these are the most probable sites for electrophilic attack. Conversely, regions with positive potential (blue) would likely be located around the hydrogen atoms.

Excited State Dynamics and Photophysical Behavior

The study of a molecule's behavior upon absorption of light is crucial for understanding its photophysical and photochemical properties. Computational methods can provide detailed insights into the excited states of molecules.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. nih.gov It is widely used to predict the absorption and emission spectra of organic compounds. researchgate.netrsc.org TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For 2-Methylaminomethyl-pyridin-4-ylamine, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. These calculations would identify the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. rsc.org Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum.

Table 3: Predicted Photophysical Properties of 2-Methylaminomethyl-pyridin-4-ylamine from TD-DFT

| Parameter | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | [Value] nm |

| Main Electronic Transition | [e.g., HOMO → LUMO (π → π*)] |

| Oscillator Strength (f) | [Value] |

| Maximum Emission Wavelength (λem) | [Value] nm |

Note: The values in this table are hypothetical and represent the type of data that would be generated from TD-DFT calculations.

Relaxation Pathways of Electronically Excited States

Upon photoexcitation, a molecule is promoted to an electronically excited state. It can then return to the ground state through various relaxation pathways, both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing). Understanding these pathways is essential for predicting the photostability and luminescence properties of a molecule.

Computational studies can map the potential energy surfaces of the ground and excited states to identify the most likely relaxation pathways. researchgate.net For molecules like 2-Methylaminomethyl-pyridin-4-ylamine, these studies could investigate processes such as internal conversion between excited states and intersystem crossing to the triplet state. The efficiency of these non-radiative decay channels can significantly impact the fluorescence quantum yield. For similar heterocyclic systems, computational studies have elucidated complex relaxation dynamics occurring on ultrafast timescales. researchgate.netnih.gov

Intermolecular Interactions and Noncovalent Bonding of 2-Methylaminomethyl-pyridin-4-ylamine

The supramolecular assembly and crystal packing of 2-Methylaminomethyl-pyridin-4-ylamine are governed by a variety of intermolecular interactions. These noncovalent forces, including hydrogen bonding, π-stacking, and lone pair-π interactions, dictate the solid-state architecture and can influence the compound's physical properties.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal structure of molecules containing both hydrogen bond donors and acceptors. In 2-Methylaminomethyl-pyridin-4-ylamine, the primary amine (-NH2), the secondary amine (-NH-), and the pyridine nitrogen atom all have the potential to participate in hydrogen bonding.

The primary amine group at the 4-position and the secondary amine in the methylaminomethyl substituent can act as hydrogen bond donors. The nitrogen atoms of the pyridine ring and the amino groups can serve as hydrogen bond acceptors. This duality allows for the formation of extensive hydrogen bond networks. For instance, studies on related aminopyridine derivatives have shown that the pyridine nitrogen is a primary site for hydrogen bond formation.

In the solid state, it is anticipated that 2-Methylaminomethyl-pyridin-4-ylamine molecules would form intricate networks. For example, the amino group at the 4-position could form N-H···N bonds with the pyridine ring of an adjacent molecule. Similarly, the methylaminomethyl group's N-H can engage in hydrogen bonding with either the 4-amino group or the pyridine nitrogen of a neighboring molecule. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional structures. The presence of multiple hydrogen bond donors and acceptors suggests the possibility of complex and varied hydrogen bonding patterns.

A hypothetical representation of potential hydrogen bond interactions is detailed in the interactive table below.

| Donor Group | Acceptor Group | Potential Interaction Type |

| 4-Amino (-NH₂) | Pyridine Nitrogen (N) | Intermolecular N-H···N |

| 4-Amino (-NH₂) | 4-Amino Nitrogen (-NH₂) | Intermolecular N-H···N |

| Methylamino (-NH-) | Pyridine Nitrogen (N) | Intermolecular N-H···N |

| Methylamino (-NH-) | 4-Amino Nitrogen (-NH₂) | Intermolecular N-H···N |

| C-H (aromatic/aliphatic) | Pyridine Nitrogen (N) | Weak C-H···N |

| C-H (aromatic/aliphatic) | 4-Amino Nitrogen (-NH₂) | Weak C-H···N |

π-Stacking Interactions

Aromatic rings, such as the pyridine ring in 2-Methylaminomethyl-pyridin-4-ylamine, can interact through π-stacking. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The geometry of π-stacking can be face-to-face or edge-to-face.

In derivatives of 4-aminopyridine (B3432731), π-stacking interactions between the pyridine rings have been observed to contribute to the stability of the crystal lattice. researchgate.net The presence of substituents on the pyridine ring can influence the nature and strength of these interactions. The electron-donating amino group at the 4-position and the methylaminomethyl group at the 2-position of the target molecule would likely modulate the electron density of the pyridine ring, thereby affecting its π-stacking behavior.

Computational studies on pyridine derivatives have shown that the interaction energy of π-stacking is sensitive to the relative orientation of the rings and the nature of the substituents. For 2-Methylaminomethyl-pyridin-4-ylamine, it is plausible that displaced π-stacking arrangements would be favored to minimize steric hindrance from the substituents.

Lone Pair-π Interactions

Lone pair-π (lp-π) interactions are a type of noncovalent interaction where an electron-rich lone pair on a heteroatom interacts with the electron-deficient π-system of an aromatic ring. In the context of 2-Methylaminomethyl-pyridin-4-ylamine, the lone pair of electrons on the nitrogen atoms of the amino groups could potentially interact with the π-system of the pyridine ring of a neighboring molecule, although this is generally less common than other forms of interaction.

More significantly, the lone pair on the pyridine nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. However, interactions involving the π-system can occur with other electron-deficient species. The nature of these interactions is often a complex interplay of electrostatics, polarization, dispersion, and charge transfer. researchgate.netrsc.org

Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds. Density Functional Theory (DFT) is a particularly common method for these investigations. nih.gov

For 2-Methylaminomethyl-pyridin-4-ylamine, DFT calculations could be employed to determine various molecular properties that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Global reactivity descriptors, derived from conceptual DFT, can provide further insights. These descriptors are summarized in the table below.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity (ω) | ω = μ² / (2η) | A measure of the energy lowering upon electron acceptance. |

By calculating these parameters for 2-Methylaminomethyl-pyridin-4-ylamine, one could predict its reactivity towards various reagents. For example, a high HOMO energy would suggest that the molecule is a good nucleophile, with the most likely sites for electrophilic attack being the atoms with the highest HOMO density. Conversely, a low LUMO energy would indicate susceptibility to nucleophilic attack at atoms with high LUMO density.

Furthermore, computational models can be used to study reaction mechanisms and predict selectivity. By calculating the activation energies for different possible reaction pathways, it is possible to determine the most likely product. For substituted pyridines, DFT has been successfully used to predict nucleophilicity and the regioselectivity of reactions. ias.ac.in For 2-Methylaminomethyl-pyridin-4-ylamine, such studies could predict, for instance, the most likely site of protonation or alkylation among the three nitrogen atoms. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to its reactivity.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

Vibrational Spectroscopy for Structural Conformation and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An FT-IR spectrum of 2-Methylaminomethyl-pyridin-4-ylamine would be expected to display characteristic absorption bands corresponding to its distinct functional groups. For instance, the N-H stretching vibrations of the primary amine (at the 4-position) and the secondary amine (in the methylaminomethyl group) would likely appear as distinct peaks in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the pyridine (B92270) ring and the methyl/methylene (B1212753) groups would be observed around 3100-2850 cm⁻¹. Furthermore, the C=C and C=N stretching vibrations within the pyridine ring would generate a series of complex bands in the 1600-1400 cm⁻¹ region, which are diagnostic for the aromatic system. Bending vibrations, such as N-H bending and C-H bending, would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Hypothetical FT-IR Data for 2-Methylaminomethyl-pyridin-4-ylamine

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 - 3300 | N-H Stretch (Primary & Secondary Amine) |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (CH₃ & CH₂) |

| 1620 - 1580 | C=C and C=N Ring Stretching (Pyridine) |

| 1500 - 1400 | C=C and C=N Ring Stretching (Pyridine) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting shift in frequency corresponds to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For 2-Methylaminomethyl-pyridin-4-ylamine, Raman spectroscopy would be especially useful for characterizing the vibrations of the pyridine ring, as the ring breathing modes are often strong and characteristic in the Raman spectrum. The symmetric C-H stretching and the C-C skeletal vibrations would also be readily observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR (¹H NMR) for Hindered Tautomerism and Conformational Studies

A ¹H NMR spectrum of 2-Methylaminomethyl-pyridin-4-ylamine would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), with their coupling patterns revealing their relative positions. The protons of the methylene (CH₂) and methyl (CH₃) groups in the methylaminomethyl side chain would appear in the upfield region. The chemical shifts of the amine protons (NH and NH₂) can be broad and their positions variable depending on the solvent and concentration. Conformational studies could be conducted by analyzing changes in the spectrum at different temperatures, which might reveal information about hindered rotation around single bonds.

Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Protons | 6.5 - 8.5 |

| Methylene Protons (-CH₂-) | 3.5 - 4.5 |

| Methyl Protons (-CH₃) | 2.2 - 2.8 |

| Primary Amine Protons (-NH₂) | Variable |

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in 2-Methylaminomethyl-pyridin-4-ylamine would give rise to a distinct signal. The carbon atoms of the pyridine ring would resonate in the downfield region (100-160 ppm), with the carbon attached to the amino group being significantly shielded. The aliphatic carbons of the methylene and methyl groups would appear at higher field strengths (upfield). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. In a mass spectrum of 2-Methylaminomethyl-pyridin-4-ylamine, the molecular ion peak (M⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve cleavage of the side chain, such as the loss of a methyl group or the entire methylaminomethyl moiety, providing further confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

Research Findings: In the analysis of 2-Methylaminomethyl-pyridin-4-ylamine (C₇H₁₁N₃), HRMS would be expected to yield a high-resolution mass spectrum that confirms its elemental composition. The technique can distinguish between molecules with the same nominal mass but different elemental formulas, thereby providing a high degree of certainty in the compound's identity.

| Parameter | Expected Value for C₇H₁₁N₃ |

| Monoisotopic Mass | 137.0953 |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) or APCI |

| Adduct Ion | [M+H]⁺, [M+Na]⁺ |

This table represents theoretical data for 2-Methylaminomethyl-pyridin-4-ylamine, as specific experimental data is not publicly available.

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is particularly well-suited for the analysis of relatively non-polar and thermally stable compounds. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which simplifies spectral interpretation.

Research Findings: When analyzing 2-Methylaminomethyl-pyridin-4-ylamine, APCI-MS would be expected to produce a clean mass spectrum dominated by the protonated molecular ion. The resulting spectrum would provide a clear indication of the molecular weight of the compound. The technique's ability to handle samples in various solvents makes it a versatile tool for routine analysis.

| Ion | Expected m/z | Relative Abundance |

| [M+H]⁺ | 138.1031 | High |

| Fragment Ions | Variable | Low |

This table illustrates the anticipated APCI-MS data for 2-Methylaminomethyl-pyridin-4-ylamine based on the principles of the technique. Specific fragmentation patterns would require experimental determination.

X-ray Diffraction for Solid-State Structure

X-ray diffraction techniques are paramount for determining the three-dimensional atomic arrangement of a compound in its solid state. This provides definitive information on bond lengths, bond angles, and crystal packing.

For a crystalline sample of 2-Methylaminomethyl-pyridin-4-ylamine, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would reveal the precise spatial arrangement of all atoms in the molecule, as well as how the molecules pack together in the crystal lattice. For related aminopyridine structures, studies have shown the importance of hydrogen bonding in dictating the supramolecular architecture.

Expected Crystallographic Parameters:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

| Hydrogen Bonding | Presence and geometry of intermolecular hydrogen bonds |

This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment. The actual values would be specific to a grown crystal of 2-Methylaminomethyl-pyridin-4-ylamine.

Powder X-ray Diffraction (XRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline solid and can be used to identify different polymorphs (crystalline forms) of a compound. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase.

Research Findings: An XRD analysis of a powdered sample of 2-Methylaminomethyl-pyridin-4-ylamine would confirm its crystallinity and provide a pattern of diffraction peaks. This pattern could be used for quality control to ensure phase purity and consistency between batches.

Hypothetical Powder XRD Data:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Peak 1 | - | - |

| Peak 2 | - | - |

| Peak 3 | - | - |

This table is a template for the expected output of a powder XRD experiment. The peak positions and intensities are unique to the crystal structure of the compound.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This information is crucial for determining the thermal stability of a compound and for studying its decomposition pathways. For aminopyridine derivatives, decomposition often involves the loss of the amino group and subsequent breakdown of the pyridine ring.

Research Findings: A TGA thermogram of 2-Methylaminomethyl-pyridin-4-ylamine would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The profile of the mass loss can provide insights into the decomposition mechanism. For instance, a multi-step decomposition would be indicated by multiple distinct mass loss events on the TGA curve.

Expected TGA Data:

| Parameter | Description |

| Onset of Decomposition (°C) | Temperature at which significant mass loss begins |

| Mass Loss (%) | Percentage of mass lost at different temperature ranges |

| Residue (%) | Percentage of mass remaining at the end of the experiment |

This table describes the key parameters obtained from a TGA experiment. The specific values would depend on the thermal stability of 2-Methylaminomethyl-pyridin-4-ylamine.

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Assemblies Involving 2-Methylaminomethyl-pyridin-4-ylamine

The rational design of supramolecular assemblies is predicated on the principles of molecular recognition and the strategic use of non-covalent interactions. For 2-Methylaminomethyl-pyridin-4-ylamine, its utility as a building block in supramolecular chemistry is dictated by the predictable and directional interactions facilitated by its distinct functional groups.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to the formation of a stable, well-defined complex. In the context of 2-Methylaminomethyl-pyridin-4-ylamine, its aminopyridine core can act as a "guest" molecule, capable of being recognized and encapsulated by a larger "host" molecule.

While direct host-guest studies on 2-Methylaminomethyl-pyridin-4-ylamine are not extensively documented, research on analogous compounds such as 4-aminopyridine (B3432731) (4-AP) provides significant insights. For instance, 4-AP has been shown to form a pH-responsive supramolecular inclusion complex with α-cyclodextrin (α-CD). researchgate.net The formation of this 1:1 host-guest complex is driven by the encapsulation of the aminopyridine guest within the hydrophobic cavity of the cyclodextrin (B1172386) host. Computational studies, including density functional theory (DFT), have highlighted that hydrogen bonding and π–π interactions are the key stabilizing forces in such complexes. researchgate.net

Table 1: Potential Host-Guest Interactions with 2-Methylaminomethyl-pyridin-4-ylamine Analogs

| Host Molecule | Guest Molecule (Analog) | Key Stabilizing Interactions | Potential Application | Reference |

| α-Cyclodextrin | 4-Aminopyridine | Hydrogen Bonding, π–π Interactions | Controlled Drug Delivery | researchgate.net |

| Cucurbit[n]urils | 4-Aminopyridine | Ion-Dipole, Hydrogen Bonding | Not Specified | researchgate.net |

| C-iso-butyl-resorcinolcalix researchgate.netarene | 4-Aminopyridine | Not Specified | Antioxidant, Antibacterial | researchgate.net |

The assembly of supramolecular structures from building blocks like 2-Methylaminomethyl-pyridin-4-ylamine is fundamentally reliant on the precise control of non-covalent interactions. These interactions, although weaker than covalent bonds, are highly directional and can be collectively strong, leading to stable and ordered assemblies.

The key non-covalent interactions involving 2-Methylaminomethyl-pyridin-4-ylamine would include:

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the pyridine (B92270) nitrogen and the nitrogen atoms of the amino groups). These sites can engage in a variety of hydrogen bonding motifs, leading to the formation of predictable patterns or "synthons". For example, aminopyridine-carboxylate systems are known to form a robust R2(2)(8) graph-set motif. nih.gov

Coordination Bonds: The pyridine nitrogen and potentially the amino groups can coordinate to metal centers, acting as ligands. This interaction is a powerful tool for directing the self-assembly of discrete metallacycles and coordination polymers.

Van der Waals Forces: These non-specific attractive forces play a crucial role in the close packing of molecules within the supramolecular assembly.

The interplay of these interactions dictates the final structure and properties of the assembled entity. By modifying the chemical environment, such as solvent polarity or pH, it is possible to tune the strength of these interactions and thus control the assembly process.

Formation of Discrete Supermolecules and Extended Networks

The self-assembly of 2-Methylaminomethyl-pyridin-4-ylamine can lead to the formation of both discrete, finite supermolecules (like capsules or cages) and extended, infinite networks (like chains, layers, or frameworks). The outcome of the assembly process is largely determined by the directionality and number of interaction sites on the molecule.

Coordination-driven self-assembly is a powerful strategy for constructing complex supramolecular architectures with well-defined shapes and sizes. This approach utilizes the directional bonding between metal ions (acceptors) and organic ligands (donors) to form thermodynamically stable products. Pyridine-based ligands are extensively used in this context to create a diverse range of topologies, including macrocycles, catenanes, and cages. oup.com

Table 2: Examples of Supramolecular Assemblies from Pyridine-Based Ligands

| Ligand Type | Metal Ion | Resulting Assembly | Reference |

| Linear Bipyridine | Pd(II) | Macrocyclic Square | oup.com |

| Flexible Bridging Pyridines | Pd(II) | Dinuclear Macrocycles | oup.com |

| Tridentate Pyridines | Pd(II) | 3D Cage-like Hosts | oup.com |

In the absence of metal ions, 2-Methylaminomethyl-pyridin-4-ylamine has the potential to form extensive hydrogen-bonded networks. The presence of multiple hydrogen bond donor and acceptor sites allows for the formation of robust and predictable intermolecular connections. The study of aminopyridine-carboxylic acid co-crystals has revealed common hydrogen-bonding patterns, such as the formation of dimers and chains through N–H···N and N–H···O interactions. nih.gov

For 2-Methylaminomethyl-pyridin-4-ylamine, several hydrogen-bonding synthons can be envisioned:

Amine-Pyridine Heterosynthon: The amino group of one molecule can form a hydrogen bond with the pyridine nitrogen of a neighboring molecule.

Amino-Amino Homosynthon: The primary or secondary amino groups can form hydrogen-bonded dimers or chains.

Chain Formation: The bifunctional nature of the molecule, with donor and acceptor sites at different positions, could lead to the formation of one-dimensional hydrogen-bonded chains. These chains could further assemble into two- or three-dimensional networks through weaker interactions.

The specific hydrogen-bonding pattern adopted in the solid state would depend on the crystallization conditions and the tendency to form the most stable arrangement of intermolecular interactions.

Supramolecular Catalysis

Supramolecular catalysis is an area of research that utilizes the principles of molecular recognition and host-guest chemistry to create catalytic systems that mimic the efficiency and selectivity of enzymes. wikipedia.org This is often achieved by encapsulating reactants within the cavity of a supramolecular host, thereby pre-organizing them for a reaction, stabilizing the transition state, or creating a unique reaction microenvironment.

There is currently no direct research on the use of 2-Methylaminomethyl-pyridin-4-ylamine in supramolecular catalysis. However, the broader class of pyridine-containing ligands has been incorporated into metallo-supramolecular assemblies for catalytic applications. cityu.edu.hk For example, chiral pyridine-based ligands have been used to construct self-assembled structures for asymmetric catalysis. cityu.edu.hk Gold complexes with pyridine ligands have also demonstrated catalytic activity. acs.org

Given its functional groups, assemblies incorporating 2-Methylaminomethyl-pyridin-4-ylamine could potentially be explored for catalysis in several ways:

As a Ligand in Metallo-catalysis: The compound could be used to build a supramolecular scaffold around a catalytically active metal center. The supramolecular structure could influence the selectivity of the catalyst by controlling access to the active site.

As a Basic Catalyst: The amino and pyridine groups are basic and could potentially catalyze reactions such as aldol (B89426) condensations or Michael additions within a confined supramolecular environment.

As a Host for Catalytic Reactions: A supramolecular cage or capsule constructed from this building block could encapsulate reactants and catalyze their transformation.

This remains a speculative area, and further research would be needed to explore the potential of 2-Methylaminomethyl-pyridin-4-ylamine and its supramolecular assemblies in catalysis.

Enzyme-like Catalysis via Molecular Recognition

The concept of enzyme-like catalysis by synthetic molecules hinges on the principle of molecular recognition, where a catalyst selectively binds a substrate in a specific orientation to facilitate a chemical transformation. The structural features of 2-Methylaminomethyl-pyridin-4-ylamine, with its defined arrangement of hydrogen bonding sites and potential for metal coordination, suggest its utility as a scaffold for developing catalysts that can operate through molecular recognition.

The ability of pyridine-containing ligands to form well-defined cavities in supramolecular assemblies is another avenue for achieving enzyme-like catalysis. By incorporating 2-Methylaminomethyl-pyridin-4-ylamine into a macrocyclic or cage-like structure, it would be possible to create a hydrophobic pocket that can encapsulate a substrate, mimicking the active site of an enzyme. Within this confined space, the catalytically active aminopyridine moiety could be positioned to promote a specific reaction with high selectivity.

A hypothetical model for enzyme-like catalysis by a supramolecular assembly of a functionalized 2-Methylaminomethyl-pyridin-4-ylamine derivative is presented in the table below.

| Catalytic Step | Description | Key Interactions |

| Substrate Binding | The substrate is recognized and binds within the catalyst's cavity. | Hydrogen bonding, hydrophobic interactions, π-π stacking |

| Transition State Stabilization | The catalyst stabilizes the transition state of the reaction. | Electrostatic interactions, precise positioning of catalytic groups |

| Product Release | The product has a lower affinity for the catalyst and is released. | Disruption of non-covalent interactions |

Regulation of Catalytic Processes by Supramolecular Control

A key feature of enzymatic catalysis is its regulation, allowing for the activation or inhibition of catalytic activity in response to specific stimuli. Supramolecular chemistry offers powerful tools to mimic this level of control in artificial catalytic systems. The self-assembly of 2-Methylaminomethyl-pyridin-4-ylamine into larger structures provides a mechanism for regulating its catalytic activity.

For instance, the catalytic activity of individual 2-Methylaminomethyl-pyridin-4-ylamine molecules might be low in solution. However, upon self-assembly into a supramolecular structure, the catalytic sites could be brought into close proximity, leading to cooperative effects and a significant enhancement in catalytic efficiency. This process could be reversible, allowing for the disassembly of the active catalytic species in response to a change in conditions, such as pH or temperature, thus "switching off" the catalysis.

Host-guest chemistry provides another powerful strategy for the supramolecular control of catalysis. A catalytically active supramolecular assembly of 2-Methylaminomethyl-pyridin-4-ylamine could be designed to have a binding site for a specific guest molecule. The binding of this guest could either enhance or inhibit the catalytic activity by inducing a conformational change in the catalyst or by blocking the active site. This allosteric regulation is a hallmark of many enzymes.

The table below outlines potential strategies for the supramolecular regulation of catalysts based on 2-Methylaminomethyl-pyridin-4-ylamine.

| Regulation Strategy | Mechanism | Potential Effector |

| Assembly/Disassembly | Catalytically active state is a supramolecular assembly. | pH, temperature, solvent polarity |

| Host-Guest Binding | An effector molecule binds to the catalyst, modulating its activity. | Small organic molecules, metal ions |

| Competitive Inhibition | A molecule structurally similar to the substrate binds to the active site. | Substrate analogues |

Applications in Molecular Devices and Smart Materials